molecular formula C37H68O5 B1244216 1-Palmitoyl-2-linoleoyl-sn-glycerol

1-Palmitoyl-2-linoleoyl-sn-glycerol

Cat. No.: B1244216
M. Wt: 592.9 g/mol
InChI Key: SVXWJFFKLMLOHO-YAIZGCQRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-palmitoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and a hexadecanoic acid.
DG(16:0/18:2(9Z, 12Z)/0:0)[iso2], also known as diacylglycerol(16:0/18:2) or DAG(16:0/18:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:2(9Z, 12Z)) pathway. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:1(9Z)) pathway.

Scientific Research Applications

1. Polymorphic Crystallization and Transformation

Research by Bayés-García et al. (2016) explored the polymorphic crystallization and transformation pathways of 1-palmitoyl-2-linoleoyl-sn-glycerol (POL) among other triacylglycerols (TAGs). They discovered multiple polymorphic forms in POL, with the study highlighting how various cooling and heating rates affect the stability of these forms. This research has implications for understanding the physical properties of fats in food science and technology (Bayés-García et al., 2016).

2. Self-Emulsifying Drug Delivery Systems

Kim et al. (2019) investigated 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)-loaded self-emulsifying drug delivery systems. Their study compared different formulations for their effects on drug solubility and bioavailability. The results indicated enhanced solubility and oral bioavailability of PLAG, suggesting potential applications in pharmaceuticals (Kim et al., 2019).

3. Role in Symbiosis and Cellular Signaling

Hashidoko et al. (2019) isolated this compound from the coralloid roots of Cycas revoluta, finding that it acts as a hormogonium-inducing factor (HIF) for Nostoc cyanobacteria. This discovery reveals a potential signaling role in symbiotic relationships between plants and bacteria (Hashidoko et al., 2019).

4. Bilayer Deformation and Pore Formation Studies

Boonnoy et al. (2015) investigated the effects of oxidized lipids, including 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, on lipid bilayers. Their findings on pore formation and micellation in lipid bilayers contribute to the understanding of lipid peroxidation and its implications in cell biology and pathology (Boonnoy et al., 2015).

5. Inhibitory Effects on Triglyceride Accumulation

Ma et al. (2014) studied the molecular species of monogalactosyldiacylglycerols from brown seaweed, including this compound. They found that certain compounds, including this TAG, showed inhibitory effects on triglyceride accumulation in adipocytes, which is significant for understanding metabolic processes related to obesity (Ma et al., 2014).

6. Effect on Pancreatic Beta Cell Protection

Kim et al. (2019) explored the protective effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on pancreatic beta cells in a diabetic mouse model. Their findings suggest potential therapeutic applications for managing diabetes and protecting pancreatic cells (Kim et al., 2019).

Properties

Molecular Formula

C37H68O5

Molecular Weight

592.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1

InChI Key

SVXWJFFKLMLOHO-YAIZGCQRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 2
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-Palmitoyl-2-linoleoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.